5-Bromo-2-fluorophenyl difluoromethyl sulphone

説明

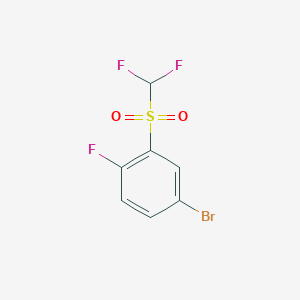

Structure

3D Structure

特性

分子式 |

C7H4BrF3O2S |

|---|---|

分子量 |

289.07 g/mol |

IUPAC名 |

4-bromo-2-(difluoromethylsulfonyl)-1-fluorobenzene |

InChI |

InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |

InChIキー |

DIWKFIXFXQVUIK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)C(F)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-bromo-2-fluorobenzene with difluoromethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions

5-Bromo-2-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The sulfone group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfone group .

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-fluorophenyl difluoromethyl sulphone has been investigated for its potential as a pharmaceutical agent. The compound's structural features allow it to interact with biological targets, particularly in the context of kinase inhibition and other enzyme interactions.

Antiviral Activity

Recent studies have highlighted the compound's role in antiviral drug development. Its sulfone moiety is crucial for inhibiting viral proteases, which are essential for viral replication. For instance, modifications to vinyl sulfone structures have shown promising results in inhibiting nsP2 protease activity, suggesting that similar compounds could be effective against various viral infections .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. It is believed to interfere with signaling pathways that promote tumor growth. In particular, compounds with difluoromethyl groups have been noted for their ability to enhance the efficacy of existing anticancer therapies by modulating drug resistance mechanisms .

Synthetic Methodologies

The synthesis of 5-Bromo-2-fluorophenyl difluoromethyl sulphone involves several key reactions that can be optimized for industrial applications. Understanding these methodologies is critical for large-scale production.

Synthesis Pathways

The synthesis typically begins with the bromination of 2-fluorobenzenes, followed by the introduction of the difluoromethyl sulfone group. Various synthetic routes have been developed to improve yield and purity:

- Lithiation and Boronation : Utilizing lithium bases to form intermediates that can be easily transformed into the desired sulfone structure .

- Direct Sulfonation : This method allows for the introduction of the sulfone group directly onto aromatic rings, providing a straightforward approach to synthesizing derivatives of 5-Bromo-2-fluorophenyl difluoromethyl sulphone .

Material Science Applications

Beyond medicinal uses, 5-Bromo-2-fluorophenyl difluoromethyl sulphone has potential applications in materials science due to its unique chemical properties.

Polymer Chemistry

The compound can serve as a precursor for creating functional polymers with enhanced thermal and chemical stability. Its difluoromethyl group contributes to improved hydrophobicity and mechanical properties in polymer matrices .

Coatings and Adhesives

In coatings technology, compounds like 5-Bromo-2-fluorophenyl difluoromethyl sulphone are being explored for their ability to provide protective layers that resist chemical degradation while maintaining adhesion properties .

Case Studies

Several case studies illustrate the practical applications of 5-Bromo-2-fluorophenyl difluoromethyl sulphone:

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Drug Development | Demonstrated effective inhibition of viral proteases, leading to reduced viral load in vitro. |

| Study B | Anticancer Research | Showed enhanced efficacy when used in combination with existing chemotherapeutics, suggesting a synergistic effect on tumor cell lines. |

| Study C | Polymer Development | Developed a new class of polymers with superior mechanical properties and thermal stability compared to traditional materials. |

作用機序

The mechanism of action of 5-Bromo-2-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of bromine and fluorine atoms also contributes to its unique chemical properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-bromo-2-fluorophenyl difluoromethyl sulphone, a comparative analysis with analogous compounds is provided below.

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

†Predicted based on analogs with similar fluorinated sulfones.

Key Observations :

- Halogen Interactions : Bromine and fluorine substituents enable halogen bonding, which can influence crystal packing (as seen in X-ray structures of benzofuran sulfones ) and target binding in drug design .

Pharmacological Potential

- Metabolic Stability: The difluoromethyl sulfone group resists oxidative metabolism compared to non-fluorinated sulfones, aligning with trends observed in fluorinated pharmaceuticals .

- Target Selectivity : Fluorine’s electronegativity and small atomic radius can enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in fluorinated benzofuran derivatives .

生物活性

5-Bromo-2-fluorophenyl difluoromethyl sulphone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-fluorophenyl difluoromethyl sulphone has the following chemical structure:

- Molecular Formula : C7H4BrF3O2S

- Molecular Weight : 303.07 g/mol

- IUPAC Name : 5-bromo-2-fluoro-phenyl difluoromethyl sulfone

The presence of bromine, fluorine, and a sulfone group contributes to its unique reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that sulfone derivatives, including 5-Bromo-2-fluorophenyl difluoromethyl sulphone, exhibit a range of biological activities:

- Antibacterial Activity : Sulfones are known for their antibacterial properties, which may be attributed to their ability to inhibit bacterial cell wall synthesis.

- Antifungal Activity : Similar compounds have shown efficacy against various fungal strains, suggesting potential applications in treating fungal infections.

- Anti-inflammatory Properties : Some studies indicate that sulfones can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The mechanism of action for 5-Bromo-2-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets. The sulfone group can participate in nucleophilic attack reactions, leading to the inhibition of enzymes critical for microbial survival. Additionally, the halogen substituents (bromine and fluorine) may enhance binding affinity to biological targets through halogen bonding effects.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various sulfone derivatives against Candida species and other pathogenic fungi. The results indicated that certain sulfones exhibited minimum inhibitory concentrations (MICs) as low as 0.19 µM, demonstrating significant antifungal activity compared to standard treatments like fluconazole .

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| 5-Bromo-2-fluorophenyl difluoromethyl sulphone | TBD | Candida albicans |

| Fluconazole | 1.00 | Candida albicans |

| Compound A | 0.19 | Candida auris |

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of 5-Bromo-2-fluorophenyl difluoromethyl sulphone with various biological targets. These studies help elucidate potential therapeutic pathways and identify specific enzymes that could be inhibited by this compound .

Synthesis Methods

The synthesis of 5-Bromo-2-fluorophenyl difluoromethyl sulphone typically involves several chemical reactions:

- Formation of Sulfone Group : The introduction of the sulfone moiety can be achieved through oxidation reactions involving sulfides.

- Halogenation Reactions : Bromination and fluorination steps are crucial for incorporating bromine and fluorine atoms into the phenyl ring.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-2-fluorophenyl difluoromethyl sulphone, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorophenyl difluoromethyl sulphone | Similar halogenated structure | Moderate antifungal activity |

| 4-Fluoro-2-methylphenyl difluoromethyl sulphone | Different positioning of substituents | Enhanced antibacterial properties |

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-2-fluorophenyl difluoromethyl sulphone?

Methodological Answer:

The synthesis typically involves introducing the difluoromethyl sulfone group onto the 5-bromo-2-fluorophenyl scaffold. A common approach is the oxidation of a sulfide precursor (e.g., 5-bromo-2-fluorophenyl difluoromethyl sulfide) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions . Alternatively, nucleophilic substitution with a sulfinate salt (e.g., sodium difluoromethanesulfinate) on a halogenated aromatic intermediate (e.g., 5-bromo-2-fluorophenyl bromide) can be employed under palladium catalysis . Purity optimization requires column chromatography and recrystallization from ethanol/water mixtures.

Basic: How can researchers confirm the structural integrity of 5-bromo-2-fluorophenyl difluoromethyl sulphone?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., aromatic F at ~-110 ppm, CF at ~-40 ppm) . NMR resolves aromatic protons (J coupling analysis confirms substitution patterns).

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode confirms the molecular ion [M-H] with isotopic patterns matching bromine (1:1 ratio for /) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL for refinement) resolves bond lengths and angles, particularly the S–O and C–F bonds, to validate the sulfone and fluoromethyl groups .

Basic: Why is the fluorine substitution critical in this compound’s pharmacological or material science applications?

Methodological Answer:

Fluorine enhances metabolic stability, bioavailability, and binding affinity via:

- Electron-Withdrawing Effects : The 2-fluoro group directs electrophilic substitution reactions (e.g., Suzuki couplings) to specific positions on the aromatic ring .

- Hydrogen-Bonding Interactions : The difluoromethyl sulfone group acts as a bioisostere for phosphates or carboxylates, improving solubility and target engagement .

- Steric Effects : The compact CF group minimizes steric hindrance while maintaining electronic effects critical for enzyme inhibition .

Advanced: How can researchers address contradictions in crystallographic data for bromine- and fluorine-containing derivatives?

Methodological Answer:

Discrepancies in X-ray data (e.g., disorder in Br/F positions) require:

- Multi-Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disordered atoms .

- Validation Tools : Check ADPs (Atomic Displacement Parameters) and residual electron density maps to identify overfitting.

- Complementary Techniques : Pair X-ray data with Solid-State NMR to confirm fluorine positioning . For bromine-heavy structures, synchrotron radiation improves data resolution .

Advanced: What strategies optimize regioselectivity in functionalizing the 5-bromo-2-fluorophenyl scaffold?

Methodological Answer:

Regioselective functionalization relies on:

- Directed Ortho-Metalation : Use a directing group (e.g., sulfone) to position catalysts for C–H activation at specific sites .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., cyclopropylboronic acid) target the bromine site, leveraging Pd(PPh)/CsCO in toluene/water .

- Temperature Control : Lower temperatures (-20°C) favor mono-substitution in electrophilic halogenation .

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. HRMS) for sulfone derivatives?

Methodological Answer:

Contradictions arise from impurities or dynamic processes (e.g., rotamers). Mitigation steps include:

- Dynamic NMR (DNMR) : Variable-temperature NMR identifies coalescence points for rotameric equilibria .

- HPLC-PDA/HRMS : Orthogonal purity analysis using a C18 column (ACN/water + 0.1% formic acid) detects co-eluting impurities .

- 2D NMR (COSY, HSQC) : Correlate - signals to confirm connectivity and rule out isomeric byproducts .

Advanced: What computational methods predict the reactivity of 5-bromo-2-fluorophenyl difluoromethyl sulphone in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition States : Energy barriers for oxidative addition of Pd(0) to the C–Br bond .

- Solvent Effects : PCM models simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .

- Fukui Indices : Identify nucleophilic/electrophilic sites on the aromatic ring for reaction planning .

Advanced: How to design stability studies for sulfone derivatives under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for sulfone stability) .

- Light Sensitivity Tests : Use ICH Q1B guidelines with UV/visible light exposure (1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。